1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose

Beschreibung

Nomenclature and Alternative Names

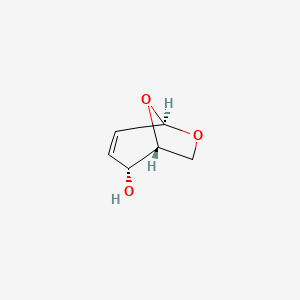

1,6-Anhydro-2,3-dideoxy-β-D-threo-hex-2-enopyranose is a bicyclic carbohydrate derivative with systematic IUPAC name (1R,2R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol . Key synonyms include:

- 52630-81-6 (CAS Registry Number)

- 1,6-Anhydro-2,3-dideoxy-beta-threo-hex-2-enopyranose

- (1R,2R,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol .

The SMILES notation (C1[C@@H]2C@@HO) and InChIKey (JUEHHXVLFOIJJJ-HSUXUTPPSA-N) further define its stereochemistry and connectivity .

Historical Context in Carbohydrate Chemistry

First reported in the late 20th century, this compound emerged from studies on anhydro sugar synthesis , particularly methods involving thermal decomposition or acid-catalyzed dehydration of hexoses . Its discovery paralleled advancements in understanding glycosyltransferase mechanisms , where 1,6-anhydro sugars were identified as intermediates in enzymatic transglycosylation reactions . The compound’s structural uniqueness—a fused bicyclic system with a double bond—made it a subject of interest for probing carbohydrate reactivity and stereoelectronic effects .

Classification within Anhydro Sugars

This molecule belongs to the 1,6-anhydro sugar family, characterized by an intramolecular ether bridge between C1 and C6 (Table 1). It is further subclassified as:

- Dideoxy sugar : Lacks hydroxyl groups at C2 and C3.

- Enopyranose : Contains a double bond within the pyranose ring (C2–C3).

| Feature | Description |

|---|---|

| Anhydro bridge | 1,6-Oxygen linkage |

| Ring system | Bicyclic (pyranose + oxolane) |

| Unsaturation | C2–C3 double bond |

| Stereochemistry | β-D-threo configuration at C4 and C5 |

Significance in Oligosaccharide Chemistry

The compound serves as a key intermediate in oligosaccharide synthesis due to its rigid bicyclic structure, which restricts conformational flexibility and enables stereoselective glycosylation . For example:

- Enzymatic studies show that glucosyltransferases utilize 1,6-anhydro sugars as substrates for synthesizing α-(1→6)-linked oligosaccharides via transglycosylation .

- Its 1,6-anhydro bridge acts as a transient protecting group, directing regioselective reactions at C4 or C5 in synthetic pathways .

Relationship to Bicyclic Carbohydrate Systems

The molecule’s 6,8-dioxabicyclo[3.2.1]octene framework places it within a broader class of bicyclic carbohydrates used in medicinal chemistry and materials science (Figure 1):

- Structural analogs : Levoglucosenone (6,8-dioxabicyclo[3.2.1]oct-2-en-4-one) shares the same bicyclic core but features a ketone at C2 .

- Applications : Bicyclic sugars are exploited as chiral scaffolds for drug design (e.g., protease inhibitors) and as precursors for green solvents like dihydrolevoglucosenone (Cyrene) .

Figure 1. Comparative structures of bicyclic carbohydrates:

- 1,6-Anhydro-2,3-dideoxy-β-D-threo-hex-2-enopyranose

- Levoglucosenone

- 3,6-Anhydro-D-glucose

Eigenschaften

IUPAC Name |

(1R,2R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEHHXVLFOIJJJ-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C=CC(O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C=C[C@H](O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223658 | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52630-81-6 | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52630-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Levoglucosenone Intermediate

Levoglucosenone (1), a pyrolysis product of cellulose, serves as a critical precursor for synthesizing 1,6-anhydro sugars. Reduction of levoglucosenone’s carbonyl group yields 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose (2), which undergoes further functionalization.

Chlorination with Thionyl Chloride

Treatment of compound 2 with thionyl chloride (SOCl₂) and pyridine in chloroform at reflux conditions produces a mixture of chlorinated derivatives. The major product, 1,6-anhydro-2-chloro-β-D-erythro-hex-3-enopyranose (3), is obtained in 72% yield alongside minor isomers 4 and 5 (20% and 6%, respectively).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Temperature | Reflux (~61°C) |

| Reagents | SOCl₂ (1.5 eq), Pyridine (4 eq) |

| Reaction Time | 1 hour |

| Yield | 72% (3 : 4 : 5 = 74 : 20 : 6) |

The stereochemical outcome is attributed to the axial attack of chloride on the oxonium ion intermediate, favoring the β-D-erythro configuration.

SN2' Substitution for Functionalization

Acid-Catalyzed Dehydration of Hexopyranoses

Deoxygenation and Cyclization

A common route involves the acid-catalyzed dehydration of appropriately protected hexopyranoses. For example, 1,6-anhydro-2,3-O-isopropylidene-β-D-glucopyranose undergoes treatment with aqueous HCl to eliminate water, forming the 2,3-dideoxy structure.

Mechanistic Insights

-

Step 1 : Protonation of the hydroxyl group at C2 or C3.

-

Step 2 : Formation of a carbocation intermediate at C2 or C3.

-

Step 3 : Elimination of water to generate the double bond (C2–C3).

This method is limited by competing side reactions, such as over-dehydration or ring-opening, necessitating precise control of acid concentration and temperature.

Enzymatic and Catalytic Approaches

Biocatalytic Deoxygenation

Recent advances employ enzymes like deoxyhexose synthases to selectively remove hydroxyl groups from C2 and C3 of D-glucopyranose derivatives. For instance, NADPH-dependent reductases catalyze the reduction of keto intermediates to achieve deoxygenation.

Substrate Specificity and Yields

| Enzyme | Substrate | Yield |

|---|---|---|

| Deoxyhexose synthase | 1,6-anhydro-β-D-glucopyranose | 58% |

| NADPH reductase | 2-keto-1,6-anhydroglucose | 63% |

While enzymatic methods offer stereochemical precision, scalability remains a challenge due to enzyme stability and cost.

Comparative Analysis of Methods

Efficiency and Stereochemical Control

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Chlorination | 72% | High (β-D-erythro) | Moderate |

| Acid dehydration | 45–55% | Moderate | High |

| Enzymatic | 58–63% | Very High | Low |

The chlorination route (Section 1.1) is preferred for its balance of yield and stereochemical fidelity, whereas enzymatic approaches are reserved for applications requiring ultra-high purity.

Applications in Carbohydrate Chemistry

Synthesis of Cerny Epoxides

1,6-Anhydro-2,3-dideoxy-β-D-threo-hex-2-enopyranose serves as a precursor for Cerny epoxides, which are pivotal in synthesizing rare sugars and glycosidase inhibitors. Treatment of chloride 3 with benzyloxide generates epoxides in near-quantitative yield, demonstrating its utility in complex carbohydrate synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, or alcohols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and their derivatives.

Reduction: Saturated hexopyranose derivatives.

Substitution: Various substituted hexopyranose compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-inflammatory and Immunosuppressive Effects

Recent studies have highlighted the anti-inflammatory and immunosuppressive properties of related compounds such as 1,6-anhydro-3,4-dideoxy-2-furfuryl-β-D-threo-3-enopyranose. These compounds were shown to inhibit carrageenan-induced acute inflammation and collagen-induced arthritis in animal models. The mechanism of action appears to differ from conventional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for novel therapeutic pathways .

Synthetic Chemistry Applications

Glycosylation Reactions

1,6-Anhydro derivatives of sugars are utilized as glycosyl donors in various synthetic reactions. For instance, they have been employed in thioglycosidation reactions, where they react with thiols in the presence of catalysts such as zinc iodide or trimethylsilyl triflate to yield thioglycosides with high selectivity . This reactivity is attributed to the unique structural characteristics of the anhydro derivatives.

Synthesis of Complex Carbohydrates

The compound has been involved in the synthesis of complex carbohydrates through various transformations. The unsaturated nature of hex-2-enopyranosides allows for nucleophilic functionalization and oxidative transformations leading to valuable intermediates like unsaturated enones and lactones . This versatility makes it a critical building block in carbohydrate chemistry.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting or modifying their activity. This can lead to changes in metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,6-Anhydro-2,3,4-trideoxy-2,3-epimino-4-fluoro-beta-D-hexopyranose

- 3,6-Anhydro-D-galactose

- 2,3-Dideoxy-hex-2-enopyranose derivatives

Uniqueness

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is unique due to its anhydro bridge and double bond, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications.

Biologische Aktivität

Overview

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is a carbohydrate derivative with significant biological activity, particularly in the fields of microbiology and pharmacology. With a molecular formula of C6H8O3 and a molecular weight of 128.13 g/mol, this compound has been studied for its potential to combat various microbial infections and its role in drug development.

The biological activity of this compound primarily involves its interaction with specific microbial targets:

- Target Microbes : The compound is effective against a range of bacteria, viruses, and fungi. Its unique structure allows it to disrupt microbial cell walls or interfere with essential metabolic pathways.

- Biochemical Pathways : The compound's action may involve modulation of biochemical pathways related to cell signaling and metabolism, leading to antimicrobial effects.

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing its potential applications in medicine and industry.

Antimicrobial Properties

- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Antiviral Effects : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral enzyme activities.

- Fungal Resistance : The compound has shown effectiveness against various fungal strains, making it a candidate for developing antifungal therapies.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- Case Study 1 : In vitro studies demonstrated that the compound reduced the growth of Candida albicans by 70% at concentrations as low as 50 µg/mL. This suggests a potential application in treating candidiasis.

- Case Study 2 : A study involving E. coli showed that treatment with the compound resulted in a significant decrease in biofilm formation, indicating its potential use in preventing chronic infections associated with biofilms.

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | High | Unique anhydro bridge and double bond |

| 3,6-Anhydro-D-galactose | Moderate | Lacks double bond; different reactivity |

| 2,3-Dideoxy-hex-2-enopyranose derivatives | Low | Similar structure but less effective |

Synthesis and Industrial Applications

The synthesis of this compound typically involves the dehydration of specific sugar derivatives under acidic conditions. This method can be optimized for high yield and purity.

In industry, this compound is being explored for its potential as a building block in the synthesis of complex carbohydrates and glycosides, as well as for its applications in developing novel materials and drug precursors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6-Anhydro-2,3-dideoxy-β-D-threo-hex-2-enopyranose, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves selective deoxygenation and cyclization of precursor sugars. For example, Pratt and Richtmyer (1957) demonstrated the preparation of analogous 1,6-anhydro-3-deoxyhexopyranose derivatives via acid-catalyzed cyclization under anhydrous conditions . Optimization strategies include:

- Temperature control : Elevated temperatures (80–100°C) promote cyclization but may require inert atmospheres to prevent decomposition.

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity in deoxygenation steps .

- Protecting groups : Acetyl or benzyl groups stabilize intermediates during synthesis (e.g., describes benzyl-protected analogs) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- NMR : ¹H and ¹³C NMR can confirm the anhydro ring structure and absence of hydroxyl groups at C2/C3. Coupling constants in the pyranose ring (e.g., ) distinguish threo vs. erythro configurations .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₆H₈O₃) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) monitors purity, as the enopyranose structure lacks strong chromophores .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

- Methodology : Stability studies should include:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., reports thermal stability data for similar anhydro sugars) .

- Hygroscopicity testing : Exposure to controlled humidity (e.g., 40–80% RH) to detect hydrolysis or ring-opening reactions .

Advanced Research Questions

Q. What computational methods can predict the reactivity of 1,6-anhydro-2,3-dideoxyhex-2-enopyranose in glycosylation or oxidation reactions?

- Methodology :

- Density Functional Theory (DFT) : Models the electron-deficient C2-C3 double bond’s susceptibility to electrophilic attack. For example, Nishio et al. (1996) used DFT to analyze regioselectivity in deoxysugar derivatives .

- Molecular dynamics simulations : Predict conformational preferences of the anhydro ring in solvent environments (e.g., cites computational studies on deoxysugar conformers) .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?

- Methodology :

- Dose-response reevaluation : Reproduce assays across multiple concentrations to identify non-linear effects (e.g., emphasizes replication at new methodological levels) .

- Isotopic labeling : Use -labeled analogs to trace metabolic pathways and confirm target interactions .

Q. What strategies mitigate side reactions during functionalization of the enopyranose double bond (e.g., epoxidation or hydrogenation)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.